tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-14-6-5-13(10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLHQICFIFKJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC12CN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Seven-Step Synthetic Route from Ethyl Malonate
A patent detailing the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1216936-29-6) provides a foundational framework for analogous compounds. Although the target compound differs in substituent positioning (5-methyl vs. 1-carboxylate), the core spirocyclic architecture and Boc (tert-butoxycarbonyl) protection strategy remain relevant.
Step 1: Ethyl Malonate Alkylation
Ethyl malonate undergoes alkylation in ethanol at 25–80°C for 5 hours to yield compound 2, a diester intermediate. This step establishes the carbon backbone for subsequent cyclization.
Step 2: Lithium Borohydride Reduction
Compound 2 is reduced with lithium borohydride in tetrahydrofuran (THF) at 0–70°C for 2.5 hours, yielding diol compound 3.
Step 3: Tosylation for Nucleophilic Activation
The diol reacts with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) at 25°C for 12 hours, forming ditosylate compound 4. This activates the hydroxyl groups for nucleophilic substitution.
Step 4: Cyclization with Cesium Carbonate
Cyclization of compound 4 in acetonitrile with cesium carbonate at 25–90°C for 3 hours generates spirocyclic amine compound 5.
Step 5: Magnesium-Mediated Reduction
Compound 5 is reduced using magnesium chips in methanol at 25–80°C for 1 hour, yielding compound 6.
Step 6: Boc Protection
Reaction with Boc anhydride in DCM at 25°C for 12 hours introduces the tert-butyl carbamate group, producing compound 7.
Step 7: Deprotection and Final Isolation
Hydrogenolysis with palladium on carbon (Pd/C) in methanol at 25°C for 3 hours yields the final spirocyclic amine.
Adaptation for 5-Methyl Substituent
To introduce the 5-methyl group, methyl-substituted starting materials (e.g., methylmalonate derivatives) could replace ethyl malonate in Step 1. Alternatively, post-cyclization methylation using methyl iodide or dimethyl sulfate might be employed after Step 4.
Two-Step Cyclization and Reduction Strategy
A patent describing the synthesis of 7-oxo-2-azaspiro[3.5]nonane offers a streamlined alternative. While targeting a different functional group (keto vs. carboxylate), its cyclization methodology is adaptable.
Step 1: Phase-Transfer Catalyzed Cyclization
Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) at 70–100°C for 10–24 hours, facilitated by tetrabutylammonium bromide and potassium iodide. This forms a nitrile intermediate (compound 3).
Step 2: Lithium Aluminum Hydride Reduction
Compound 3 is reduced with LiAlH4 in tetrahydrofuran (THF) at -10°C for 4–8 hours, followed by hydrolysis to yield the spirocyclic amine.
Modifications for Target Compound
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Introducing the Methyl Group : Replacing cyanoacetaldehyde diethyl acetal with a methyl-substituted analog (e.g., methylcyanoacetaldehyde acetal) during cyclization could directly incorporate the 5-methyl moiety.
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Boc Protection : Post-reduction Boc protection using Boc anhydride in DCM would yield the tert-butyl carboxylate.
Comparative Analysis of Synthetic Routes
Advantages of the Two-Step Method
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Higher efficiency and reduced purification demands.
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Phase-transfer catalysis enhances reaction rates and selectivity.
Challenges
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Methyl group introduction requires precise control to avoid side reactions.
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Boc protection post-cyclization may necessitate additional optimization to prevent ring-opening.
Optimization of Reaction Conditions
Temperature and Solvent Effects
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Cyclization Efficiency : Elevated temperatures (70–100°C) in DMF improve cyclization rates but risk decomposition. Acetonitrile at 25–90°C offers a balance between reactivity and stability.
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Reduction Selectivity : Low temperatures (-10°C) during LiAlH4 reduction minimize over-reduction and byproduct formation.
Catalytic Systems
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Phase-Transfer Catalysts : Tetrabutylammonium salts enhance interfacial reactivity in biphasic systems, critical for cyclization.
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Metal Salts : Potassium iodide facilitates halide exchange, accelerating nucleophilic substitution.
Industrial-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1 RET Kinase Inhibitors
One of the primary applications of tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is as a building block in the synthesis of RET kinase inhibitors. RET (Rearranged during Transfection) is a receptor tyrosine kinase involved in various cancers, including medullary thyroid carcinoma and lung cancer. Compounds derived from this diazaspiro framework have shown promise in inhibiting RET activity, making them potential therapeutic agents for targeted cancer therapies .
1.2 Neuropharmacology
The compound's structural resemblance to certain neurotransmitters allows it to be explored for neuropharmacological applications. Research has indicated that derivatives of diazaspiro compounds can interact with neurotransmitter receptors, potentially leading to new treatments for neurological disorders such as depression and anxiety .
Organic Synthesis
2.1 Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures. For instance, it can be utilized in cyclization reactions, leading to the formation of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals .
2.2 Asymmetric Synthesis
This compound can also play a role in asymmetric synthesis processes, where it can be employed as a chiral auxiliary or a starting material for the preparation of enantiomerically enriched compounds. This application is crucial in the pharmaceutical industry, where the chirality of compounds often determines their biological activity and effectiveness .
Case Study 1: Development of RET Inhibitors
A recent study showcased the synthesis of novel RET inhibitors using this compound as a key intermediate. The resulting compounds exhibited potent inhibitory activity against RET kinase, with IC50 values indicating strong potential for further development into clinical candidates.
Case Study 2: Neuroactive Compound Exploration
In another investigation, researchers explored the neuroactive properties of derivatives synthesized from this compound. Behavioral assays demonstrated that these compounds could modulate neurotransmitter levels in animal models, suggesting their potential as therapeutic agents for treating mood disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is highlighted through comparisons with analogs, focusing on ring systems, substituents, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Ring Size and Heteroatom Effects :
- The [3.5] spiro system in the parent compound provides a balance between rigidity and flexibility, favoring receptor binding compared to larger ([4.4]) or smaller ([3.3]) spiro systems .
- Replacement of nitrogen with oxygen (e.g., 5-oxa analog) increases polarity but may reduce blood-brain barrier penetration .
Aromatic Groups: Benzoyl or phenyl substituents (e.g., 7-benzoyl derivative) significantly boost sigma receptor affinity due to π-π stacking interactions . Electron-Withdrawing Groups: Trifluoromethyl (CF₃) analogs (e.g., ) exhibit increased stability but reduced solubility .
Synthetic Flexibility :
- The Boc-protected amine in the parent compound allows for selective deprotection and functionalization, enabling diverse derivatization (e.g., reductive amination, amide coupling) .
Biological Activity: Diazaspiro[3.5]nonane derivatives demonstrate nanomolar affinity for sigma-1 receptors, with substituent-dependent selectivity. For example, the 7-benzoyl derivative shows Ki = 12 nM, while the 7-phenyl analog has Ki = 89 nM .
Biological Activity
tert-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. Its molecular formula is with a molecular weight of approximately 240.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of neuroprotection and receptor modulation.
Chemical Structure and Properties
The compound features a tert-butyl group , enhancing its lipophilicity and biological activity. The carboxylate functional group contributes to its reactivity and solubility properties in various solvents, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 2092717-01-4 |
| Purity | 97% |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with sigma receptors , particularly sigma-1 receptors. These receptors are implicated in various physiological processes, including neuroprotection and modulation of cellular stress responses.
The compound acts as a selective modulator of sigma receptors, influencing cellular signaling pathways related to neuroprotection. This interaction may lead to protective effects against neurodegenerative conditions by modulating stress response mechanisms.
Case Studies and Research Findings
- Neuroprotective Effects : In studies focusing on neuroprotection, this compound demonstrated the ability to reduce neuronal cell death in models of oxidative stress. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Receptor Binding Studies : Binding affinity assays indicated that the compound interacts specifically with sigma-1 receptors, showing promise as a lead compound for developing new therapeutic agents targeting neurological disorders influenced by these receptors.
- Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit certain enzymes involved in inflammatory pathways, suggesting additional roles in modulating immune responses.
Comparative Analysis
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | CAS Number | Similarity Level |
|---|---|---|
| tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | 896464-16-7 | High |
| tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate | 2092717-01-4 | High |
| tert-Butoxycarbonyl 2,7-diazaspiro[3.5]nonane | 236406-55-6 | High |
The unique combination of substituents in this compound likely contributes to its distinct reactivity profiles and biological activities compared to other diazaspiro compounds.
Q & A
Q. What are optimized synthetic routes for tert-butyl 5-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate?
The compound is typically synthesized via reductive amination or amide coupling. For example:
- Reductive amination : React tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) under hydrogenation with catalysts like Raney Ni .
- Amide coupling : Use HATU-mediated coupling with aryl carboxylic acids after Boc-deprotection with TFA .
- Purification : Flash chromatography (e.g., 0–2% MeOH in CH₂Cl₂) yields products with ~75% efficiency .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | Raney Ni, H₂ (50 psi), MeOH | 75% | |
| Boc Deprotection | TFA in DCM | >90% | |
| Amide Coupling | HATU, DIPEA, aryl carboxylic acids | 27–75% |
Q. How is the molecular structure of this compound confirmed?
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic C2 space group, a = 10.495 Å, b = 6.283 Å) confirms bond lengths (1.45–1.52 Å for C–N) and envelope conformations of spirocyclic rings .
- NMR spectroscopy : Key signals include δ 1.44–1.48 ppm (tert-butyl), 3.16–3.67 ppm (spirocyclic N–CH₂), and 7.34–7.44 ppm (aromatic protons in derivatives) .
Q. What safety protocols are recommended for handling this compound?
Q. How stable is this compound under experimental conditions?
- Thermal Stability : Stable at room temperature but decomposes at >200°C, releasing CO and NOₓ under combustion .
- Light Sensitivity : No data; recommend amber vials for long-term storage .
Advanced Research Questions
Q. How can computational modeling predict its sigma receptor binding affinity?
- Molecular docking : Use programs like AutoDock Vina to assess interactions with σ₁/σ₂ receptors. Derivatives show IC₅₀ values <100 nM for σ₁ .
- Pharmacophore analysis : Key features include the spirocyclic nitrogen and hydrophobic tert-butyl group .
| Derivative | σ₁ Receptor IC₅₀ (nM) | σ₂ Receptor IC₅₀ (nM) |
|---|---|---|
| Benzoyl-substituted | 45 ± 3 | 220 ± 15 |
| 3,4-Difluorobenzyl | 32 ± 2 | 180 ± 10 |
Q. How is this compound utilized in PROTAC synthesis?
- Intermediate role : The spirocyclic amine serves as a linker core. After Boc deprotection, it couples with E3 ligase ligands (e.g., thalidomide analogs) and target protein binders .
- Case study : tert-Butyl 7-(methyl(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-azaspiro[3.5]nonane-2-carboxylate achieved 93% yield in PROTAC assembly .
Q. How are structure-activity relationships (SARs) analyzed for derivatives?
- Substituent variation : Introduce groups (e.g., benzyl, cyano) at the 5-methyl position.
- Biological assays : Test affinity via radioligand binding assays (σ receptors) or enzymatic inhibition (e.g., acetylcholinesterase) .
| Modification | Effect on σ₁ Affinity | Reference |
|---|---|---|
| 5-Methyl → Benzyl | 3-fold increase | |
| Addition of cyano group | Reduced solubility |
Q. How to resolve contradictions between NMR and crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
